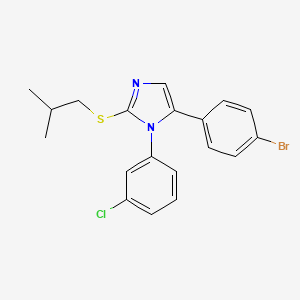

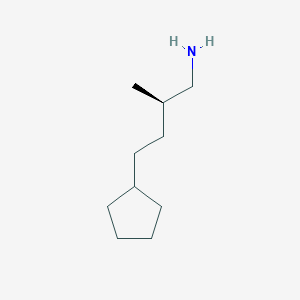

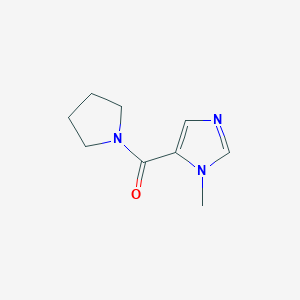

1-Benzhydryl-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-Benzhydryl-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea” is a benzhydryl compound . Benzhydryl compounds are a group of organic compounds whose parent structures include diphenylmethane (which is two benzene rings connected by a single methane), with any number of attached substituents .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzhydryl compounds can undergo a variety of reactions, including oxidation, reduction, and various substitution reactions .Applications De Recherche Scientifique

Anticancer Activity :

- A study synthesized ureas and sulfamides derived from 1-aminotetralins, which are structurally related to the compound . The synthesized compounds showed varying degrees of cytotoxic activity against human glioblastoma and prostate cancer cell lines (Özgeriş et al., 2017).

Antineoplastic and Antimonoamineoxidase Properties :

- Research on benzo[H]quinazoline derivatives, which involve similar structural elements to the compound , revealed insights into their antineoplastic and antimonoamineoxidase properties (Markosyan et al., 2010).

Benzylic Oxygenations of Tetrahydronaphthalenes :

- A study explored the directed, DDQ-promoted benzylic oxygenations of tetrahydronaphthalenes, which are structurally related to the compound . This research provided insights into the reactivity of these compounds (Ramdayal et al., 1999).

Hypotensive and Antiarrhythmic Activities :

- A series of ureas or thioureas and their guanidine analogues synthesized from corresponding 3-amino-1,2,3,4-tetrahydronaphthalenes showed pronounced hypotensive and antiarrhythmic activities in rats (Chalina & Chakarova, 1998).

Synthesis of 4-Chloro-5-Hydroxy-1H-Benzo[g]indoles :

- Research involving the synthesis of 4-chloro-5-hydroxy-1H-benzo[g]indoles from related compounds like methyl 2-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propenoate provides further context on the chemical reactivity and potential applications of such compounds (Yi et al., 2005).

Acid-Catalyzed Solvolytic Elimination (Aromatization) of Allylic Ethers and Alcohols :

- This study explored the acid-catalyzed solvolysis of 1-methoxy-1-methyl-1,4-dihydronaphthalene, which is related to the compound , focusing on the mechanisms of its reactivity (Jia & Thibblin, 2001).

Flexible 1-[(2-Aminoethoxy)Alkyl]-3-Ar(O)Yl(Thio)Ureas as Novel Acetylcholinesterase Inhibitors :

- Research on flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which are structurally related to the compound , investigated their potential as acetylcholinesterase inhibitors (Vidaluc et al., 1995).

Propriétés

IUPAC Name |

1-benzhydryl-3-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O2/c28-24(26-18-25(29)16-15-19-9-7-8-14-22(19)17-25)27-23(20-10-3-1-4-11-20)21-12-5-2-6-13-21/h1-14,23,29H,15-18H2,(H2,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRQKGQNRYQVKJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=CC=CC=C21)(CNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzhydryl-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2978651.png)

![Methyl 5,5,7,7-tetramethyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2978662.png)

![3-{2-[1-(3-nitro-2-pyridinyl)-4-piperidinylidene]hydrazino}-2(1H)-quinoxalinone](/img/structure/B2978664.png)

![5-[(3-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2978666.png)